4-Amino-2-(trifluoromethyl)nicotinic acid
Overview
Description
4-Amino-2-(trifluoromethyl)nicotinic acid is a novel chemical compound that has recently gained attention in scientific research. It is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid has been described . The process involves lithiating 2-(trifluoromethyl)pyridine using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product . Subsequent directed C-4 lithiation of the carboxylation product afforded 4-iodo-2-(trifluoromethyl)nicotinic acid, which was coupled with tert-butyl carbamate under Pd-catalyzed conditions and followed by Boc deprotection to yield the title product in four steps and 50% overall yield .Molecular Structure Analysis
The molecular formula of 4-Amino-2-(trifluoromethyl)nicotinic acid is C7H5F3N2O2 . Its molecular weight is 206.12 . The InChI code is 1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Amino-2-(trifluoromethyl)nicotinic acid include lithiation, carboxylation, iodination, palladium-catalyzed coupling, and Boc deprotection .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2-(trifluoromethyl)nicotinic acid include a molecular weight of 206.12 , and it is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
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Synthesis of Other Compounds
- Field : Organic Chemistry
- Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used in the synthesis of other compounds .
- Method : 2-(Trifluoromethyl)pyridine is lithiated using lithium 2,2,6,6-tetramethylpiperidide (LTMP) in the presence of 1,3-dimethyl-2-imidazolidinone (DMI) and followed by CO2 quench to give the C-3 carboxylation product .
- Results : This method provides a practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid .
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which include 4-Amino-2-(trifluoromethyl)nicotinic acid, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of application in these industries are not detailed in the source .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Preparation of Pyridine Carboxamides
- Field : Biochemistry
- Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase .
- Method : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
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Synthesis of Pyrazolylcarboxanilides
- Field : Biochemistry
- Application : 4-Amino-2-(trifluoromethyl)nicotinic acid is used to synthesize pyrazolylcarboxanilides as Ca2+ release-activated Ca2+ (CRAC) channel inhibitors .
- Method : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
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Synthesis of Flonicamid
- Field : Agrochemical Industry
- Application : 4-Trifluoromethyl nicotinic acid is used for synthesizing a novel low-toxicity pyridine amide insect growth regulator insecticide flonicamid .
- Method : The specific methods of application are not detailed in the source .
- Results : Flonicamid obtained a temporary registration certificate of a pesticide product in China in 2007 .
Safety And Hazards
properties
IUPAC Name |
4-amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)5-4(6(13)14)3(11)1-2-12-5/h1-2H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMOKFFSCVITQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677384 | |
Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(trifluoromethyl)nicotinic acid | |
CAS RN |
1018678-42-6 | |
Record name | 4-Amino-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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